
1-(3-bromophenyl)-4-(2-chloro-5-nitrobenzylidene)-3,5-pyrazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-bromophenyl)-4-(2-chloro-5-nitrobenzylidene)-3,5-pyrazolidinedione, commonly known as BPNB, is a pyrazolidinedione derivative that has been extensively studied for its potential applications in scientific research. BPNB has been found to exhibit a variety of biochemical and physiological effects, making it a promising candidate for further investigation. In
Mechanism of Action
The mechanism of action of BPNB is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and survival. BPNB has been found to inhibit the Akt/mTOR signaling pathway, which is known to play a key role in cancer cell growth and survival. BPNB has also been found to inhibit the expression of various genes involved in cancer cell proliferation and survival, including Bcl-2 and cyclin D1.
Biochemical and Physiological Effects:
BPNB has been found to exhibit a variety of biochemical and physiological effects, including inhibition of cancer cell growth and survival, induction of apoptosis, and inhibition of various signaling pathways involved in cancer cell growth and survival. BPNB has also been found to exhibit antioxidant properties, protecting cells from oxidative stress and damage.
Advantages and Limitations for Lab Experiments
One of the major advantages of BPNB for lab experiments is its potent anticancer properties, making it a promising candidate for further investigation as a potential cancer treatment. However, BPNB also has limitations, including potential toxicity and limited solubility in aqueous solutions, which can make it challenging to work with in certain experimental settings.
Future Directions
There are several future directions for research on BPNB. One potential direction is to investigate its potential as a cancer treatment in animal models and clinical trials. Another potential direction is to explore its potential as an antioxidant and neuroprotective agent, as it has been found to exhibit neuroprotective properties in some studies. Additionally, further investigation is needed to fully understand the mechanism of action of BPNB and its potential as a therapeutic agent for other diseases and conditions.
Synthesis Methods
The synthesis of BPNB can be achieved through a multistep process involving the reaction of 3-bromobenzaldehyde with 2-chloro-5-nitrobenzylidene malononitrile in the presence of ammonium acetate, followed by cyclization with hydrazine hydrate and oxidation with potassium permanganate. The final product is obtained through recrystallization and purification.
Scientific Research Applications
BPNB has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. BPNB has been found to exhibit potent anticancer properties, inhibiting the growth of various cancer cell lines including breast, colon, and lung cancer cells. BPNB has also been found to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for further investigation as a potential cancer treatment.
properties
IUPAC Name |
(4Z)-1-(3-bromophenyl)-4-[(2-chloro-5-nitrophenyl)methylidene]pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrClN3O4/c17-10-2-1-3-11(8-10)20-16(23)13(15(22)19-20)7-9-6-12(21(24)25)4-5-14(9)18/h1-8H,(H,19,22)/b13-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPDHHOIWMNWJJ-QPEQYQDCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C(=O)C(=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)N2C(=O)/C(=C\C3=C(C=CC(=C3)[N+](=O)[O-])Cl)/C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-1-(3-bromophenyl)-4-[(2-chloro-5-nitrophenyl)methylidene]pyrazolidine-3,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4969364.png)
![2-chloro-N-[2-(2-methoxyphenoxy)ethyl]-5-(methylthio)benzamide](/img/structure/B4969372.png)
![1-(3-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrobromide](/img/structure/B4969375.png)
![7-chloro-2-[4-(3-chlorophenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B4969388.png)
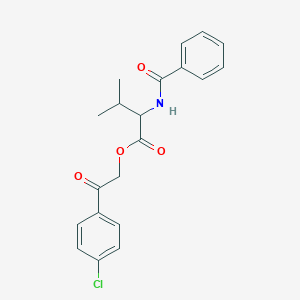
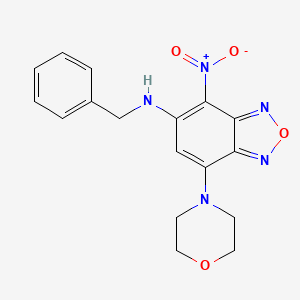
![1-(4-methoxyphenyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4969420.png)
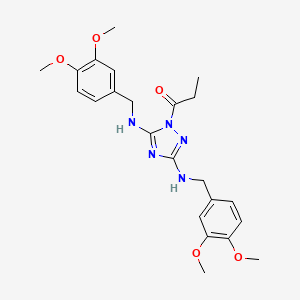
![N,2-dimethyl-N-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B4969431.png)
![6-methyl-5-[5-(1-methyl-1H-imidazol-2-yl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4969439.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylacrylamide](/img/structure/B4969441.png)
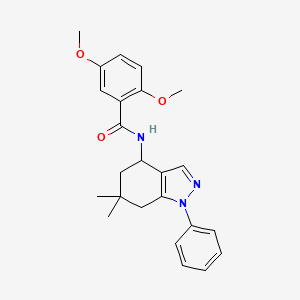
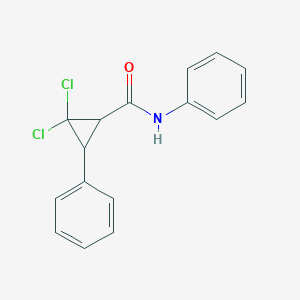
![(3aS*,5S*,9aS*)-5-(4-methoxy-1-naphthyl)-2-methylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4969474.png)